molecular formula C14H23N3O2 B6808075 N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide

Cat. No.: B6808075
M. Wt: 265.35 g/mol
InChI Key: LOEBIBOBQDQGCR-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentyl ring, a pyrazole ring, and a propanamide group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-10-5-4-7-14(10,19)9-15-13(18)11(2)12-6-8-16-17(12)3/h6,8,10-11,19H,4-5,7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBIBOBQDQGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(CNC(=O)C(C)C2=CC=NN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of a cyclopentyl precursor with a suitable reagent to introduce the hydroxy and methyl groups.

    Pyrazole ring formation: The next step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of a suitable hydrazine derivative with an appropriate diketone or aldehyde.

    Coupling of intermediates: The final step involves coupling the cyclopentyl intermediate with the pyrazole intermediate under suitable conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclopentyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)propanamide can be compared with other similar compounds, such as:

    N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    N-[(1-hydroxy-2-methylcyclopentyl)methyl]-2-(2-methylpyrazol-3-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

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